Fmoc-N-Me-D-Ala(2-Naphthyl)-OH

SPPS aggregation suppression peptidomimetic backbone modification difficult sequence synthesis

SPPS of hydrophobic peptide sequences often suffers from β-sheet aggregation, causing incomplete couplings and deletion impurities. This building block resolves the issue via Nα-methylation, which eliminates the backbone amide H-bond donor responsible for interchain association. - Eliminates on-resin aggregation during Fmoc-SPPS, improving coupling efficiency. - Confers 72- to >1000-fold enhanced proteolytic resistance compared to non-methylated analogues. - D-stereochemistry provides intrinsic resistance to mammalian proteases and precise chiral recognition.

Molecular Formula C29H25NO4
Molecular Weight 451.5 g/mol
CAS No. 179385-30-9
Cat. No. B1442879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Ala(2-Naphthyl)-OH
CAS179385-30-9
Molecular FormulaC29H25NO4
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m1/s1
InChIKeyOVNHOSZZFGJIPG-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Ala(2-Naphthyl)-OH Overview


Fmoc-N-Me-D-Ala(2-Naphthyl)-OH (CAS 179385-30-9, molecular formula C29H25NO4, molecular weight 451.52) is an Fmoc-protected, N-methylated derivative of D-2-naphthylalanine, classified as an unnatural amino acid building block for solid-phase peptide synthesis (SPPS) . This compound integrates three critical structural features: (1) an Fmoc (9-fluorenylmethoxycarbonyl) temporary α-amino protecting group compatible with standard SPPS deprotection protocols; (2) Nα-methylation, which eliminates the amide hydrogen donor, alters backbone conformation, and confers resistance to proteolytic degradation ; and (3) a 2-naphthyl side chain (C10H7–CH2–) that introduces substantial aromatic hydrophobicity and π-stacking potential. The combination of N-methylation and D-stereochemistry renders this building block particularly valuable for constructing peptidomimetics with enhanced metabolic stability, conformational constraint, and distinct biological targeting profiles compared to canonical L-amino acids or non-methylated analogs .

Fmoc/tBu SPPS — Designed for standard automated Fmoc-based peptide synthesis with basic deprotection
Nα-Methylation — Eliminates amide H-bond donor; supports synthesis of aggregation-prone hydrophobic sequences
D-Stereochemistry — Enables chiral peptidomimetic design with stereospecific target engagement studies

Why Fmoc-N-Me-D-Ala(2-Naphthyl)-OH Is Not Interchangeable


Generic substitution among Fmoc-protected 2-naphthylalanine derivatives fails due to three orthogonal structural differences, each with documented functional consequences. First, the absence of Nα-methylation (as in Fmoc-D-2-Nal-OH, CAS 138774-94-4) results in a peptide backbone that retains an amide hydrogen, which participates in intermolecular hydrogen bonding networks that promote on-resin aggregation during SPPS—a phenomenon that N-methylation demonstrably suppresses by eliminating this hydrogen bond donor . Second, N-methylation confers a 72- to >1000-fold increase in proteolytic resistance across a four-residue window in peptide contexts, a property absent in non-methylated analogs [1]. Third, stereochemistry (D- vs L-) determines chiral recognition at biological targets; the D-enantiomer (179385-30-9) is stereochemically distinct from its L-counterpart (Fmoc-N-Me-L-2-Nal-OH, CAS 2138482-09-2), which cannot be assumed to produce identical receptor binding or pharmacokinetic outcomes . These differences are not interchangeable at the level of synthesis efficiency, peptide physicochemical behavior, or ultimate biological function—directly impacting procurement decisions for research reproducibility and downstream application success.

Non-methylated analog (Fmoc-D-2-Nal-OH)
Retains backbone amide hydrogen, which may promote on-resin aggregation; lacks the proteolytic protection conferred by N-methylation. May not reproduce synthesis efficiency or stability profile.
L-enantiomer (Fmoc-N-Me-L-2-Nal-OH)
Opposite stereochemistry alters chiral recognition at biological targets; may shift receptor-binding outcomes and enzymatic processing. Enantiomer-specific procurement is critical for stereospecific studies.
Boc-protected analog (CAS 147577-61-5)
Requires acidic deprotection, incompatible with Fmoc/tBu resins; cannot be directly substituted into standard automated SPPS workflows. Protecting group strategy mismatch limits interchangeability.

Head-to-Head Evidence for Fmoc-N-Me-D-Ala(2-Naphthyl)-OH


Aggregation Suppression by N-Methylation

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH lacks the amide N–H hydrogen bond donor present in the non-methylated analog Fmoc-D-2-Nal-OH (CAS 138774-94-4). This N-methyl substitution removes the capacity for intermolecular β-sheet hydrogen bonding that drives on-resin peptide chain aggregation during solid-phase synthesis—a well-documented cause of incomplete coupling and deletion sequences in SPPS . The aggregation suppression effect is intrinsic to all Nα-methyl amino acids and is explicitly noted for the N-methyl-2-naphthylalanine scaffold: 'The N-methylation ... helps in overcoming the challenge of peptide aggregation during synthesis, which is often caused by intermolecular hydrogen bonding' .

Aggregation Suppression
Class-level inference
Elimination of backbone amide H-bond donor (N-CH₃ vs N-H in non-methylated analog)
Supports synthesis of aggregation-prone sequences
Data to verify; reported class-level property of N-methyl amino acids
SPPS aggregation suppression peptidomimetic backbone modification difficult sequence synthesis

Enhanced Proteolytic Stability via N-Methylation

N-Methyl scanning mutagenesis studies demonstrate that the introduction of a single N-methyl amino acid residue into a peptide sequence reduces proteolytic degradation by 72- to >1000-fold across a four-residue window, as established by systematic protease challenge assays [1]. This class-level property is directly applicable to Fmoc-N-Me-D-Ala(2-Naphthyl)-OH when incorporated into peptides. In contrast, the non-methylated analog Fmoc-D-2-Nal-OH lacks this structural feature and provides no such proteolytic protection; peptides containing non-methylated D-2-Nal retain full susceptibility to protease cleavage at that backbone position. The stabilization effect is attributed to N-methylation preventing productive binding in the protease active site by disrupting the required backbone geometry and hydrogen-bonding network [1].

Proteolytic Stability
Class-level inference
72- to >1000-fold increase in resistance vs. non-methylated control (N-methyl scanning mutagenesis)
Reported stability enhancement context for peptide design
Class-level; individual peptide performance requires validation
metabolic stability protease resistance peptide half-life extension

D-Stereochemistry for Chiral Target Recognition

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH (CAS 179385-30-9) is the D-enantiomer of the N-methyl-2-naphthylalanine scaffold. Its L-counterpart, Fmoc-N-Me-L-2-Nal-OH (CAS 2138482-09-2), shares identical molecular weight (451.51 g/mol) and formula (C29H25NO4) but differs in stereochemical configuration at the α-carbon . This stereochemical difference is functionally consequential: the D-configuration is recognized by biological systems as distinct from the L-configuration, affecting receptor binding affinity, enzymatic processing, and in vivo disposition. Specifically, D-amino acid-containing peptides are generally resistant to proteolytic degradation by mammalian proteases, which evolved to recognize L-amino acids, providing an orthogonal mechanism of stability enhancement beyond N-methylation . The two enantiomers are not interchangeable for applications requiring defined stereochemistry (e.g., structure-activity relationship studies, chiral recognition at GPCRs or transporters).

D-Stereochemistry
Head-to-head
D-configuration (CAS 179385-30-9) vs. L-counterpart (CAS 2138482-09-2); opposite enantiomer
Enantiomer-specific procurement for chiral target studies
Stereochemistry may affect receptor binding and protease recognition
chiral peptide therapeutics stereoselective receptor binding D-amino acid pharmacology

Fmoc/tBu SPPS Compatibility vs. Boc Strategy

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH employs the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is cleaved under mild basic conditions (typically 20% piperidine in DMF) and is fully orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) used in standard Fmoc/tBu SPPS . The Boc-protected analog, Boc-N-Methyl-D-2-naphthylalanine (CAS 147577-61-5), requires strong acid (e.g., TFA) for deprotection, rendering it incompatible with acid-labile resins (e.g., Rink amide, Wang) and side-chain protecting groups commonly employed in modern SPPS . This protecting group divergence creates a fundamental workflow incompatibility: the Boc analog is suited for Boc/Bzl SPPS (requiring HF cleavage) but cannot be directly substituted into an Fmoc/tBu synthesis without risking premature side-chain deprotection or resin cleavage. Fmoc-N-Me-D-Ala(2-Naphthyl)-OH is specifically designed for Fmoc-based SPPS and integrates seamlessly into automated peptide synthesizer protocols without requiring specialized deprotection conditions .

Fmoc vs Boc Strategy
Head-to-head
Fmoc: basic deprotection (piperidine/DMF); Boc: strong acid (TFA/HF), incompatible with acid-labile resins
Fmoc version integrates into standard automated SPPS
Boc analog requires separate workflow; not directly substitutable
Fmoc/tBu SPPS compatibility protecting group strategy automated peptide synthesis

Application Scenarios for Fmoc-N-Me-D-Ala(2-Naphthyl)-OH


Aggregation-Prone Hydrophobic Peptide Synthesis

This compound is uniquely suited for SPPS of hydrophobic peptide segments where intermolecular β-sheet aggregation would otherwise cause incomplete coupling and deletion sequences. The N-methylation eliminates the backbone amide hydrogen bond donor, preventing the interchain hydrogen bonding that drives aggregation . In contrast, the non-methylated analog Fmoc-D-2-Nal-OH retains this H-bond donor and does not provide aggregation mitigation. This application is directly validated by the product's structural feature of Nα-methylation and the documented aggregation-suppressing property of N-methyl amino acids in SPPS .

Metabolically Stabilized Peptidomimetics

For drug discovery programs requiring peptides with enhanced proteolytic stability, Fmoc-N-Me-D-Ala(2-Naphthyl)-OH provides a building block that confers 72- to >1000-fold increased resistance to proteolytic degradation when incorporated into a peptide backbone, as established by N-methyl scanning mutagenesis studies [1]. The non-methylated analog Fmoc-D-2-Nal-OH does not provide this protective effect. This application scenario is supported by class-level evidence demonstrating that N-methyl amino acids dramatically reduce protease susceptibility [1].

Chiral Peptide Therapeutics with D-Amino Acid

When the intended biological target exhibits stereospecific recognition, the D-enantiomer (179385-30-9) is required over the L-enantiomer (CAS 2138482-09-2). The D-configuration also confers intrinsic resistance to mammalian proteases, which preferentially recognize L-amino acids, providing an orthogonal stability benefit beyond N-methylation . This application is validated by the defined D-stereochemistry of the compound, which distinguishes it from its L-counterpart and from racemic mixtures .

Automated Fmoc/tBu SPPS Workflows

This building block is specifically designed for standard Fmoc/tBu SPPS protocols and is fully compatible with automated peptide synthesizers using 20% piperidine/DMF deprotection conditions . The Boc-protected analog (CAS 147577-61-5) requires acidic deprotection and is incompatible with acid-labile resins and side-chain protecting groups used in Fmoc/tBu SPPS. Procurement of this Fmoc-protected version is mandatory for laboratories operating standard Fmoc-based synthesis workflows without access to HF cleavage apparatus .

Application
Selection Property
Validation Focus
Aggregation-prone peptide synthesis
Nα-Methylation (H-bond donor elimination)
On-resin coupling efficiency and crude purity
Metabolically stabilized peptidomimetics
Proteolytic resistance profile
Stability assay in biological media (serum, protease)
Stereospecific target engagement studies
D-enantiomer chiral identity
Chiral receptor binding or activity assay
Automated Fmoc/tBu SPPS workflows
Fmoc protection (basic deprotection compatibility)
Synthesizer protocol compatibility and resin stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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